Home > Products > Screening Compounds P82784 > 5-Iodoribose 1-phosphate
5-Iodoribose 1-phosphate - 100752-90-7

5-Iodoribose 1-phosphate

Catalog Number: EVT-1170645
CAS Number: 100752-90-7
Molecular Formula: C5H10IO7P
Molecular Weight: 340.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

5-Iodoribose 1-phosphate is classified as a sugar phosphate derivative. It is synthesized enzymatically from 5'-deoxy-5'-iodoadenosine, utilizing specific enzymes such as adenosine deaminase and purine nucleoside phosphorylase derived from sources like Aspergillus oryzae and human erythrocytes . The compound's structure features an iodine atom substituted at the 5' position of the ribose sugar, differentiating it from its natural counterpart.

Synthesis Analysis

The synthesis of 5-Iodoribose 1-phosphate involves several enzymatic steps:

  1. Starting Material: The process begins with 5'-deoxy-5'-iodoadenosine.
  2. Enzymatic Reaction: The compound is converted through the action of adenosine deaminase, which removes an amino group, followed by the action of purine nucleoside phosphorylase to yield 5-Iodoribose 1-phosphate.
  3. Purification: The final product is purified to achieve high yields, often reported to be near quantitative when analyzed by high-performance liquid chromatography (HPLC)【1】.

This method highlights the efficiency of enzymatic synthesis in generating sugar phosphates with specific modifications.

Molecular Structure Analysis

The molecular structure of 5-Iodoribose 1-phosphate consists of a ribose sugar backbone with a phosphate group attached at the 1-position and an iodine atom at the 5-position. Key structural features include:

  • Molecular Formula: C5_5H8_8I\O4_4P
  • Molecular Weight: Approximately 272.99 g/mol
  • Configuration: The ribose moiety exists in a furanose form, typical for sugar phosphates.

The presence of iodine significantly influences the compound's reactivity and biological activity compared to ribose 1-phosphate【2】【3】.

Chemical Reactions Analysis

5-Iodoribose 1-phosphate participates in various biochemical reactions:

  • Enzyme Inhibition: It acts as an inhibitor for several enzymes, including:
    • Purine nucleoside phosphorylase from human erythrocytes (Ki = 26 µM)
    • Phosphoglucomutase from rabbit muscle (Ki = 100 µM)

These inhibition constants suggest that 5-Iodoribose 1-phosphate can effectively compete with natural substrates under physiological conditions【2】【4】.

  • Substrate Interaction: The compound interacts with enzymes involved in nucleotide metabolism, affecting pathways that utilize ribose phosphate derivatives.
Mechanism of Action

The mechanism of action for 5-Iodoribose 1-phosphate primarily revolves around its role as an enzyme inhibitor:

  • Competitive Inhibition: It competes with natural substrates like phosphoribosyl pyrophosphate for binding sites on enzymes such as purine nucleoside phosphorylase.
  • Impact on Tumor Cells: Its cytotoxicity towards tumor cells is linked to the inhibition of enzymes that are critical for nucleotide synthesis, thereby disrupting cellular proliferation【2】【4】.

This mechanism underscores its potential use in cancer therapeutics by targeting metabolic pathways specific to rapidly dividing cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Iodoribose 1-phosphate include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stability can vary based on pH and temperature; generally stable under neutral conditions but may degrade under extreme conditions【2】【4】.

These properties are essential for considering its applications in laboratory settings and potential therapeutic formulations.

Applications

5-Iodoribose 1-phosphate has several scientific applications:

  • Biochemical Research: Used extensively in studies involving nucleoside metabolism and enzyme kinetics.
  • Cancer Therapy Development: Due to its inhibitory effects on key metabolic enzymes in tumor cells, it is being investigated as a potential chemotherapeutic agent【2】【3】.
  • Synthetic Biology: Serves as a building block for synthesizing modified nucleosides that can be utilized in various biotechnological applications【1】【4】.
Introduction

Structural Overview of 5-Iodoribose 1-Phosphate

The molecular architecture of 5-iodoribose 1-phosphate (molecular formula: C~5~H~10~IO~7~P; molecular weight: 340.01 g/mol) centers on the iodine substitution at the C5' position of the ribose ring. This modification replaces the primary alcohol group (-CH~2~OH) of natural ribose 1-phosphate with a -CH~2~I moiety, fundamentally altering the molecule's steric bulk, electronegativity, and hydrophobic character while retaining the anomeric phosphate group essential for enzymatic recognition [3]. The α-configuration at the anomeric carbon (C1) is critical for its biological activity, as this configuration mirrors the stereochemistry of natural ribose 1-phosphate substrates metabolized by phosphorylases [1].

Table 1: Structural and Chemical Identification Data for 5-Iodoribose 1-Phosphate

PropertyValue
Chemical Nameα-D-Ribofuranose, 5-deoxy-5-iodo-, 1-(dihydrogen phosphate)
CAS Registry Number100752-90-7
Molecular FormulaC~5~H~10~IO~7~P
Molecular Weight340.01 g/mol
IUPAC Name[(2R,3R,4R)-3,4-dihydroxy-5-iodooxolan-2-yl]methyl dihydrogen phosphate
Key Structural FeatureIodine substitution at C5' position
Anomeric Configurationα-D-ribofuranose

The electrostatic environment surrounding the iodine atom significantly influences molecular interactions within enzyme active sites. Iodine possesses a larger atomic radius and lower electronegativity compared to oxygen, reducing hydrogen-bonding capacity while introducing substantial steric constraints. The C-I bond length (~2.10 Å) exceeds the C-O bond length (~1.43 Å), potentially distorting substrate binding geometries. Furthermore, the iodine atom's polarizability enhances van der Waals interactions with hydrophobic enzyme pockets, contributing to higher binding affinities observed in inhibition studies [1] [5]. The phosphoryl group at the anomeric carbon remains fully ionized under physiological pH, facilitating ionic interactions with conserved arginine and lysine residues in enzyme active sites—a feature shared with natural ribose 1-phosphate [1].

Physicochemical properties include moderate aqueous solubility due to the ionic phosphate group, though reduced compared to unsubstituted ribose phosphates owing to increased hydrophobicity from iodine. The compound demonstrates pH-dependent stability, with optimal integrity near neutral pH. Degradation pathways include potential dehalogenation under reducing conditions and non-enzymatic hydrolysis of the glycosidic phosphate bond under acidic conditions [1] [3].

Historical Context and Discovery in Biochemical Research

The targeted synthesis and biochemical investigation of 5-iodoribose 1-phosphate emerged from anticancer drug discovery efforts in the mid-1980s. Initial motivation stemmed from observations that 5'-deoxy-5'-iodo-substituted nucleosides—specifically 5'-iodoadenosine and 5'-iodoinosine—exhibited selective cytotoxicity toward tumor cells expressing high activities of specific nucleoside phosphorylases [1]. Savarese and colleagues first documented this anticancer potential in 1984, noting that these prodrugs required intracellular activation to exert their effects [5]. This discovery prompted researchers to identify the common metabolic intermediate responsible for the observed cytotoxicity.

In 1986, a landmark study enzymatically synthesized and characterized 5-iodoribose 1-phosphate as the active intracellular metabolite derived from these iodinated nucleosides. The synthesis employed a multi-enzyme cascade starting from 5'-deoxy-5'-iodoadenosine: 1) Deamination by Aspergillus oryzae adenosine deaminase yielded 5'-deoxy-5'-iodoinosine; 2) Phosphorolysis by human erythrocytic purine nucleoside phosphorylase (PNP) liberated the free base (hypoxanthine) and generated 5-iodoribose 1-phosphate [1] [5]. This enzymatic route proved superior to chemical synthesis methods, providing sufficient quantities of the unstable analog for purification and kinetic analysis. Following synthesis, researchers isolated the compound using anion-exchange chromatography and characterized its structure via phosphate analysis, sugar composition assays, and spectral methods [1].

The discovery that this analog functioned as a potent inhibitor of key metabolic enzymes—particularly 5'-methylthioadenosine phosphorylase (MTAP) and phosphoribosyl pyrophosphate (PRPP) amidotransferase—established its significance beyond a mere metabolite. This inhibition profile directly linked the analog to disruption of purine salvage and de novo nucleotide biosynthesis, providing a mechanistic explanation for the cytotoxicity of precursor nucleosides [1] [5]. The Parks laboratory played a pivotal role in elucidating these relationships, positioning 5-iodoribose 1-phosphate as a prototype for rational drug design targeting nucleotide metabolism in proliferative disorders.

Role as a Ribose 1-Phosphate Analog in Metabolic Pathways

Within metabolic networks, 5-iodoribose 1-phosphate functions as a bioisosteric mimic of endogenous ribose 1-phosphate (R1P), competitively inhibiting enzymes that utilize R1P or downstream metabolites. Its primary metabolic significance lies in its ability to disrupt two interconnected domains: nucleoside phosphorylase reactions and sugar phosphate interconversions, with secondary effects on nucleotide biosynthesis pathways [1] [5].

Phosphorylase Inhibition: The analog demonstrates nanomolar to micromolar affinity for several phosphorylases. Most notably, it inhibits human purine nucleoside phosphorylase (Ki = 26 μM) and 5'-methylthioadenosine phosphorylase (Ki = 9 μM) through competitive binding at the ribose phosphate subsite. This inhibition disrupts the purine salvage pathway by preventing the phosphorolytic cleavage of nucleosides like inosine and methylthioadenosine into free bases and R1P. Critically, the Ki for MTAP inhibition (9 μM) is substantially lower than the reported physiological concentration of inorganic phosphate (P~i~; ~1 mM), its natural substrate, indicating potential for in vivo efficacy [1] [5].

Table 2: Inhibition Constants of 5-Iodoribose 1-Phosphate Against Phosphorylases and Sugar Phosphate Enzymes

EnzymeSourceInhibition Constant (K~i~)Natural Substrate (K~m~)
5'-Methylthioadenosine PhosphorylaseSarcoma 180 cells9 μMP~i~ (500-1000 μM)
Purine Nucleoside PhosphorylaseHuman erythrocytes26 μMR1P (80-120 μM)
PhosphoglucomutaseRabbit muscle100 μMGlucose-1-phosphate (50 μM)

Sugar Phosphate Metabolism Disruption: Beyond phosphorylases, 5-iodoribose 1-phosphate targets enzymes involved in carbohydrate isomerization and mutase reactions. It inhibits rabbit muscle phosphoglucomutase (Ki = 100 μM), an enzyme connecting glucose-1-phosphate and glucose-6-phosphate metabolism. This inhibition potentially disrupts glycogen metabolism and glycolytic flux. While the analog does not directly inhibit ribose-5-phosphate isomerase (which interconverts ribulose-5-phosphate and ribose-5-phosphate), its structural similarity to ribose phosphates allows it to interfere with metabolic flux through the non-oxidative pentose phosphate pathway [1] [4]. This pathway supplies ribose-5-phosphate for nucleotide biosynthesis and produces erythrose-4-phosphate for aromatic amino acid synthesis, suggesting broad metabolic consequences beyond nucleotide metabolism [2] [4].

Nucleotide Biosynthesis Interference: The analog significantly inhibits PRPP-dependent amidotransferases and phosphoribosyltransferases (PRTs), enzymes critical for de novo and salvage nucleotide biosynthesis pathways. Most potently, it inhibits PRPP amidotransferase (Ki = 49 μM), the rate-limiting enzyme for de novo purine biosynthesis, by competing with phosphoribosyl pyrophosphate (PRPP). Other inhibited enzymes include orotate phosphoribosyltransferase (Ki = 275 μM; involved in pyrimidine biosynthesis) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT; Ki = 465 μM; purine salvage enzyme). Importantly, the analog does not inhibit PRPP synthetase, which synthesizes PRPP from ribose-5-phosphate and ATP [1] [5]. This selectivity profile indicates that 5-iodoribose 1-phosphate primarily targets enzymes utilizing PRPP rather than those generating it.

Table 3: Inhibition of PRPP-Utilizing Enzymes by 5-Iodoribose 1-Phosphate

EnzymeSourceK~i~ (μM)PathwayPhysiological Relevance
PRPP AmidotransferaseSarcoma 180 cells49De novo purine synthesisCommitted step; feedback regulated
Orotate PhosphoribosyltransferaseSarcoma 180 cells275De novo pyrimidine synthesisGenerates OMP
Hypoxanthine-Guanine PhosphoribosyltransferaseSarcoma 180 cells465Purine salvageMutated in Lesch-Nyhan syndrome
Adenine PhosphoribosyltransferaseSarcoma 180 cells307Purine salvageAdenine recycling

Metabolic Interconversion Potential: Biochemical evidence suggests that 5-iodoribose 1-phosphate may undergo enzymatic conversion to 5-iodoribose 5-phosphate via phosphopentomutase activity, mirroring the interconversion of natural ribose 1-phosphate and ribose 5-phosphate [1]. This converted analog could then theoretically enter the pentose phosphate pathway or inhibit downstream enzymes. Supporting this concept, recent studies indicate that D-ribose 5-phosphate functions as a metabolic checkpoint regulating cellular responses to glucose limitation through Yes-associated protein (YAP) signaling [6]. Though not directly demonstrated for the iodinated analog, its structural similarity suggests potential overlap with these regulatory mechanisms. Furthermore, the analog's inhibition of phosphoglucomutase suggests potential crosstalk disruption between nucleotide metabolism and glycogen synthesis or glycolysis [1] [6].

The collective inhibition profile positions 5-iodoribose 1-phosphate as a multi-target metabolic disruptor with particular efficacy against purine-metabolizing enzymes. Its biochemical effects are amplified in cells with high phosphorylase activities and under conditions where natural substrates (P~i~ or PRPP) exist at non-saturating concentrations—a physiological norm. This explains the selective cytotoxicity of precursor 5'-iodonucleosides toward tumor cells exhibiting elevated phosphorylase expression [1] [5].

Properties

CAS Number

100752-90-7

Product Name

5-Iodoribose 1-phosphate

IUPAC Name

[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate

Molecular Formula

C5H10IO7P

Molecular Weight

340.01 g/mol

InChI

InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

BBTRJIPCRXSCEB-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)I

Synonyms

5-iodoribose 1-phosphate

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)I

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.